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Compound of Interest

Compound Name: Fc 11a-2

Cat. No.: B607422

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and
mechanism of action of FC-11, a potent Proteolysis Targeting Chimera (PROTAC). FC-11 is
designed to selectively induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor
protein tyrosine kinase implicated in various cellular processes, including cell adhesion,
migration, proliferation, and survival. Its dysregulation is frequently associated with cancer
progression and metastasis.

Core Mechanism of Action: Targeted Protein
Degradation

FC-11 is a heterobifunctional molecule that simultaneously binds to both the target protein,
FAK, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from
the E3 ligase to FAK, marking it for degradation by the 26S proteasome. Specifically, FC-11 is
composed of three key components: a ligand that binds to FAK (PF-562271), a ligand that
recruits the Cereblon (CRBN) E3 ubiquitin ligase (a derivative of thalidomide), and a linker that
connects these two ligands.[1][2] This ternary complex formation is the cornerstone of FC-11's
activity.

The degradation of FAK by FC-11 is a dynamic and reversible process. Upon removal of FC-
11, FAK protein levels can be restored.[2] This controlled degradation offers a powerful tool to
study the time-dependent roles of FAK in various biological systems.
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Quantitative Data: Degradation Efficiency

FC-11 has demonstrated potent and efficient degradation of FAK across a variety of human
and murine cell lines. The half-maximal degradation concentration (DC50) values highlight its
sub-nanomolar efficacy.

Cell Line DC50 (pM) Species Cell Type Reference
Ramos 40 Human B-cell lymphoma  [1]
Ovarian
PA1 80 Human ] [1]
teratocarcinoma
T™M3 310 Mouse Leydig cell [1]
MDA-MB-436 330 Human Breast cancer [1]
LNCaP 370 Human Prostate cancer [1]

Signaling Pathways Modulated by FC-11

The primary biological consequence of FC-11 administration is the ablation of FAK protein,
which in turn disrupts both its kinase-dependent and kinase-independent (scaffolding)
functions.[3][4] This leads to the modulation of downstream signaling pathways critical for
cancer cell pathophysiology.

Inhibition of FAK-Mediated Signaling

FAK is a central node in integrin and growth factor receptor signaling. Upon activation, FAK
autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2
domain of Src family kinases.[4] The subsequent formation of the FAK-Src complex leads to
the phosphorylation of other downstream targets, promoting cell migration, invasion, and
survival.[4] By degrading FAK, FC-11 effectively blocks these signaling cascades.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medchemexpress.com/fc-11.html
https://www.medchemexpress.com/fc-11.html
https://www.medchemexpress.com/fc-11.html
https://www.medchemexpress.com/fc-11.html
https://www.medchemexpress.com/fc-11.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10972732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11298715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11298715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11298715/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Intearin Growth Factor
9 Receptor

Autophosphorylation

pFAK (Y397)

FAK-Src Complex

Downstream Signaling
(e.g., PI3K/Akt, MAPK/ERK)

Cell Migration
& Invasion

Click to download full resolution via product page

Figure 1: Simplified FAK signaling pathway disrupted by FC-11-mediated degradation.

The PROTAC-Mediated Degradation Pathway

The mechanism of action of FC-11 itself follows a distinct pathway involving the ubiquitin-

proteasome system.
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Figure 2: Mechanism of FC-11-induced FAK degradation via the ubiquitin-proteasome system.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of
FC-11. Researchers should optimize these protocols for their specific cell lines and
experimental conditions.

Western Blot for FAK Degradation

This protocol is used to quantify the reduction in cellular FAK protein levels following FC-11
treatment.

Materials:

Cell line of interest

FC-11 (stock solution in DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors
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o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (anti-FAK, anti-pFAK Y397, anti-GAPDH or 3-actin)
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

Procedure:

e Seed cells in a 6-well plate and allow them to adhere overnight.

o Treat cells with varying concentrations of FC-11 (e.g., 0.1 nM to 1000 nM) or DMSO as a
vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).

e Wash cells twice with ice-cold PBS.

o Lyse cells in RIPA buffer on ice for 30 minutes.

o Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
o Determine the protein concentration of the supernatant using a BCA assay.

o Normalize protein concentrations and prepare samples with Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.
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¢ \Wash the membrane three times with TBST.

¢ Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

e Wash the membrane three times with TBST.
 Visualize protein bands using an ECL substrate and an imaging system.

o Quantify band intensities using densitometry software and normalize to a loading control
(e.g., GAPDH or B-actin).

Co-immunoprecipitation (Co-IP) to Confirm Ternary
Complex Formation

This protocol can be adapted to demonstrate the FC-11-dependent interaction between FAK
and CRBN.

Materials:

Cell line of interest

e FC-11 and MG132 (proteasome inhibitor)

e Co-IP lysis buffer

e Primary antibody for immunoprecipitation (e.g., anti-CRBN)

e Protein A/G magnetic beads

o Primary antibodies for western blotting (anti-FAK, anti-CRBN)
Procedure:

e Treat cells with FC-11 and MG132 (to prevent degradation of the complex) for the desired
time.

e Lyse cells in Co-IP lysis buffer.
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» Pre-clear the lysate with magnetic beads.
 Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

e Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-
protein complexes.

e Wash the beads several times with Co-IP lysis buffer.
o Elute the protein complexes from the beads using Laemmli buffer.
e Analyze the eluates by Western blotting using antibodies against FAK and CRBN.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the biological effects of FC-11.
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Figure 3: General experimental workflow for the evaluation of FC-11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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